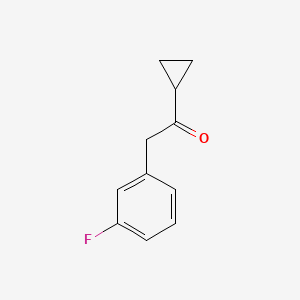

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Description

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS 952722-64-4) is a cyclopropane-containing ketone with the molecular formula C₁₁H₁₁FO and a molecular weight of 178.20 g/mol. It is a key intermediate in pharmaceutical synthesis, particularly in the development of prasugrel metabolites (e.g., R-118443) and other bioactive molecules . Commercial sources indicate it is stored under sealed, dry conditions at room temperature, with regulatory hazard warnings for skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

1-cyclopropyl-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLIJFPNHKJLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653563 | |

| Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952722-64-4 | |

| Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS Number: 952722-64-4) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of a cyclopropyl group and a fluorinated phenyl ring suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FO. The compound features:

- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.

- Fluorophenyl Substituent : The fluorine atom at the meta position influences the electronic properties and biological interactions.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Receptor Binding : Potential interaction with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.

- Enzyme Modulation : Possible inhibition or activation of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems linked to mood regulation.

- Anticancer Potential : Some analogs have shown cytotoxic effects against various cancer cell lines, indicating possible applications in oncology.

Case Studies

- Neuropharmacology : A study explored the effects of cyclopropyl-containing compounds on serotonin receptors, revealing significant binding affinities that could translate into antidepressant-like effects in animal models.

- Cytotoxicity : Research on structurally similar compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer cell lines such as HT29 and Jurkat, suggesting that this compound could possess similar anticancer properties.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group, meta fluorine | Potential antidepressant and anticancer activity |

| 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | Cyclopropyl group, para fluorine | Variations in receptor binding profiles |

| 2-(3-fluorophenyl)ethan-1-one | Lacks cyclopropyl group | Different pharmacological profile |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one is highlighted through comparisons with analogs differing in substituents or core scaffolds. Key examples include:

1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one

- Structure : Replaces the 3-fluorophenyl group with a phenylsulfonyl moiety.

- Properties : White solid (mp 57–58°C), synthesized via nucleophilic substitution (88% yield) using 2-bromo-1-cyclopropylethan-1-one and benzenesulfinic acid .

- Applications : Used in asymmetric catalysis. Reduction with NaBH₄ produces enantiomerically enriched alcohols (99.2% ee for the S-enantiomer using Ru-based catalysts) .

- Key Difference : The sulfonyl group enhances electrophilicity, facilitating reduction and chiral resolution compared to the fluorophenyl analog .

1-Cyclopropyl-2-(phenylthio)ethan-1-one

- Structure : Features a phenylthio group instead of 3-fluorophenyl.

- Applications : Reduction yields (S)-1-cyclopropyl-2-(phenylthio)ethan-1-ol (87.2% ee), demonstrating utility in chiral alcohol synthesis .

- Key Difference : The thioether group introduces sulfur-based reactivity (e.g., oxidation to sulfones) absent in the fluorophenyl derivative .

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one

- Structure : 4-fluorophenylthio substituent (CAS 1343220-27-8).

- Properties : Molecular weight 210.27 g/mol; 98% purity, stored at room temperature .

- Key Difference : The para-fluoro substitution may alter electronic effects compared to the meta-fluoro isomer, influencing reactivity .

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one

- Structure : Ortho-fluorophenyl substitution.

- Properties : Crystallographic studies reveal dihedral angles of 47.6°–63.9° between the cyclopropane and aryl rings, affecting molecular conformation .

- Applications : Precursor for diketones with antioxidant and antitumor activities .

- Key Difference : Steric hindrance from the ortho-fluoro group may reduce metabolic stability compared to the meta-substituted analog .

1-Cyclohexyl-2-(phenylthio)ethan-1-one

- Structure : Cyclohexyl replaces cyclopropyl.

- Properties : Lower synthetic yield (52.4%) compared to cyclopropyl analogs, likely due to increased steric bulk .

Key Findings and Implications

- Structural Effects : Fluorine position (meta vs. para/ortho) significantly impacts electronic properties and bioactivity. Meta-substitution in the target compound balances lipophilicity and steric effects for drug intermediate applications .

- Synthetic Utility : Sulfonyl and thioether derivatives exhibit higher reactivity in reductions, enabling enantioselective synthesis of alcohols .

- Biological Relevance : Cyclopropyl-fluorophenyl hybrids show promise in anti-inflammatory and receptor modulation contexts, with reduced cytotoxicity at high concentrations (e.g., 1000 μM) .

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation reaction is a classical approach for synthesizing aryl ketones, leveraging electrophilic aromatic substitution. For 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one, this method involves the acylation of 3-fluorobenzene derivatives with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) . The reaction typically proceeds in anhydrous dichloromethane (DCM) or nitrobenzene at temperatures ranging from 0°C to 25°C.

A critical challenge lies in the steric hindrance posed by the cyclopropyl group, which can reduce electrophilicity at the acyl carbon. To mitigate this, recent advancements employ bulky solvents like 1,2-dichloroethane to stabilize the acylium ion intermediate . Yields for this method vary between 40% and 65%, with purity highly dependent on post-reaction purification steps such as column chromatography or recrystallization .

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling offers a palladium-catalyzed route to construct the carbon-carbon bond between the cyclopropyl and 3-fluorophenyl moieties. This method typically starts with 1-cyclopropyl-2-bromoethan-1-one and a 3-fluorophenylboronic acid derivative. Catalytic systems comprising Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dioxane are employed at 80–100°C .

Key advantages include excellent functional group tolerance and stereochemical control. For instance, a 2024 study demonstrated that using Buchwald-Hartwig ligands like XPhos enhances coupling efficiency, achieving yields up to 78% . However, the requirement for anhydrous conditions and sensitive palladium catalysts increases operational complexity and cost.

Halogenation and Radical-Mediated Synthesis

Halogenation strategies are pivotal for introducing reactive intermediates that facilitate subsequent functionalization. A patented method involves the radical-mediated bromination of this compound precursors using halohydantoin and azo initiators under UV light . For example, 2-(3-fluorophenyl)-1-cyclopropylethanone is treated with N-bromosuccinimide (NBS) and dibenzoyl peroxide (DBP) in acetonitrile, yielding 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one . This intermediate undergoes dehydrohalogenation via potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) to furnish the target ketone .

Table 1: Halogenation Reaction Conditions and Outcomes

This method’s scalability is enhanced by avoiding toxic solvents, though bromine handling requires stringent safety protocols .

Photoinduced Synthesis Techniques

Recent advances in photochemistry have enabled the synthesis of complex ketones under mild conditions. A 2024 protocol describes the photoinduced coupling of cyclopropane-derived redox-active ethers with 3-fluorostyrene derivatives using a 427 nm LED light source . The reaction employs 4DPAIPN as a photocatalyst and DMSO as a solvent, achieving a 35% yield for analogous trifluoromethylated ketones . While direct data for this compound are limited, the method’s modularity suggests adaptability by substituting styrene reactants.

Key Steps in Photoinduced Synthesis

-

Substrate Preparation : Cyclopropane-functionalized redox-active ethers are synthesized via nucleophilic substitution.

-

Photocatalytic Coupling : The ether reacts with 3-fluorostyrene under blue light, generating a ketyl radical intermediate.

-

Oxidation and Workup : The radical intermediate is oxidized to the ketone using aqueous sodium hydroxide (NaOH) and extracted with diethyl ether .

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost Efficiency | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 40–65 | Moderate | High | Low (toxic solvents) |

| Suzuki-Miyaura | 70–78 | Low | Moderate | Moderate |

| Halogenation | 60–72 | High | High | High (bromine waste) |

| Photoinduced | 30–40 | Moderate | Low | Low |

-

Friedel-Crafts Acylation : Preferred for industrial-scale production due to straightforward setup but limited by solvent toxicity.

-

Suzuki-Miyaura : Offers precision for research-scale synthesis but suffers from high palladium costs.

-

Halogenation : Balances yield and scalability but requires bromine waste management.

-

Photoinduced : Emerges as a green alternative but necessitates further optimization for higher yields .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using cyclopropanecarbonyl chloride and a fluorinated aromatic precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction progress is monitored by TLC with silica gel GF254, and purification is achieved via column chromatography. Structural confirmation requires ¹H NMR (600 MHz, CDCl₃) and ESI-MS analysis .

Q. Which analytical techniques are essential for structural validation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies proton environments, with cyclopropyl protons typically appearing as a multiplet at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 204.0784 for [M+H]⁺) .

- Melting Point Analysis : Determined using an X-4 apparatus to verify consistency with literature values .

Q. What safety protocols are critical for laboratory handling?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids .

- Disposal : Neutralize with sand or vermiculite and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular geometry of this compound?

- Methodology :

- Data Collection : Use a Bruker AV-600 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. SHELXL (v.2018/3) refines structures with an R factor < 0.05 .

- Analysis : Dihedral angles between the cyclopropyl and fluorophenyl rings (e.g., ~47.6°) indicate steric interactions. Short C–H···F contacts (<2.5 Å) suggest weak hydrogen bonding .

Q. How to address contradictions in crystallographic data interpretation?

- Methodology :

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to identify systematic errors .

- Validation : Cross-reference with similar structures (e.g., 1-Cyclopropyl-2-(2-fluorophenyl)ethanone) using the Cambridge Structural Database (CSD) to assess packing similarities .

Q. What computational strategies predict ecological impact in the absence of experimental data?

- Methodology :

- QSAR Models : Use EPI Suite to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log Kow). For this compound, predicted log Kow = 2.8 suggests moderate mobility in soil .

- In Silico Toxicity : TEST software (EPA) predicts LD50 values for acute oral toxicity, though experimental validation is advised .

Q. How do substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : Cyclopropyl groups hinder nucleophilic attack at the ketone, while the 3-fluorophenyl moiety directs electrophilic substitution to the para position.

- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings with boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.